6-(4-Methoxyphenyl)-2,2-dimethyl-5,6-diphenylhex-5-en-3-one
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Overview
Description
6-(4-Methoxyphenyl)-2,2-dimethyl-5,6-diphenylhex-5-en-3-one is an organic compound characterized by its complex structure, which includes a methoxyphenyl group, dimethyl groups, and diphenyl groups
Preparation Methods
The synthesis of 6-(4-Methoxyphenyl)-2,2-dimethyl-5,6-diphenylhex-5-en-3-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . The reaction typically involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.
Chemical Reactions Analysis
6-(4-Methoxyphenyl)-2,2-dimethyl-5,6-diphenylhex-5-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIts unique structure allows it to interact with various biological targets, making it a candidate for further research in drug discovery .
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-2,2-dimethyl-5,6-diphenylhex-5-en-3-one involves its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
6-(4-Methoxyphenyl)-2,2-dimethyl-5,6-diphenylhex-5-en-3-one can be compared with similar compounds such as 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid and other methoxyphenyl derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
184825-50-1 |
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Molecular Formula |
C27H28O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2,2-dimethyl-5,6-diphenylhex-5-en-3-one |
InChI |
InChI=1S/C27H28O2/c1-27(2,3)25(28)19-24(20-11-7-5-8-12-20)26(21-13-9-6-10-14-21)22-15-17-23(29-4)18-16-22/h5-18H,19H2,1-4H3 |
InChI Key |
UFPFWJYUQZQRCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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